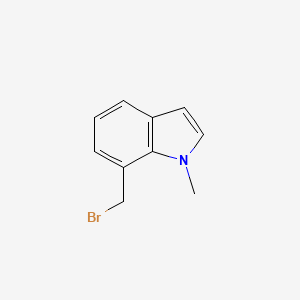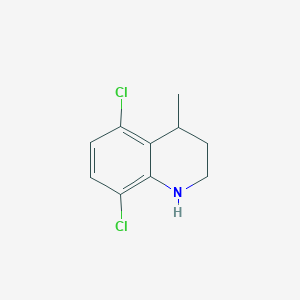
7-(Bromomethyl)-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1-methyl-1H-indole typically involves the bromomethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrobromic acid in acetic acid. The reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-(Azidomethyl)-1-methyl-1H-indole, 7-(Thiophenylmethyl)-1-methyl-1H-indole.
Oxidation: Formation of 7-(Formyl)-1-methyl-1H-indole, 7-(Carboxyl)-1-methyl-1H-indole.
Reduction: Formation of 7-Methyl-1-methyl-1H-indole.
Applications De Recherche Scientifique
7-(Bromomethyl)-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-1-methyl-1H-indole involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of drugs that target specific biomolecules, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Chloromethyl)-1-methyl-1H-indole
- 7-(Iodomethyl)-1-methyl-1H-indole
- 7-(Hydroxymethyl)-1-methyl-1H-indole
Uniqueness
7-(Bromomethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers an optimal combination of leaving group ability and nucleophilic substitution potential .
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
7-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7H2,1H3 |
Clé InChI |
YHEINGYJBIOEQT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C(=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)










![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

